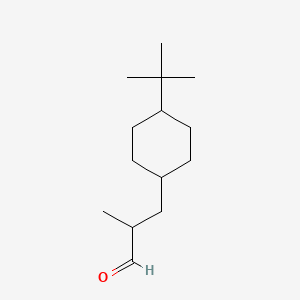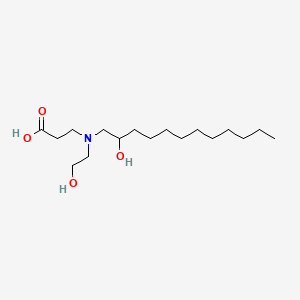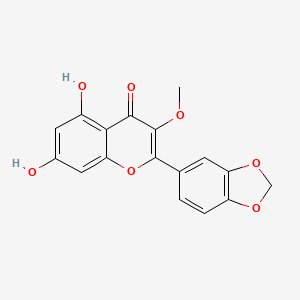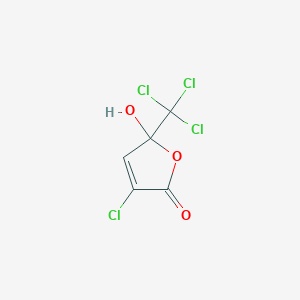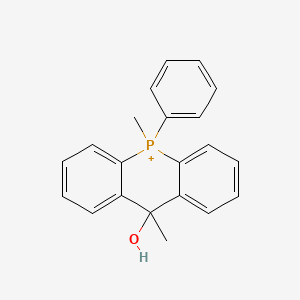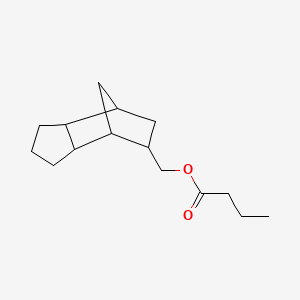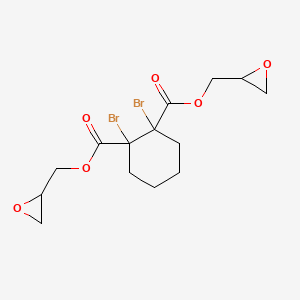
Dierbium trimagnesium dodecanitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dierbium trimagnesium dodecanitrate is a complex inorganic compound with the molecular formula Er₂Mg₃N₁₂O₃₆ It is composed of two erbium ions, three magnesium ions, and twelve nitrate ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dierbium trimagnesium dodecanitrate typically involves the reaction of erbium nitrate and magnesium nitrate in an aqueous solution. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired compound. The general reaction can be represented as follows:
[ 2Er(NO₃)₃ + 3Mg(NO₃)₂ \rightarrow Er₂Mg₃(N₃O₉)₁₂ ]
Industrial Production Methods
Industrial production of this compound involves large-scale reactions in reactors designed to maintain optimal temperature and pressure conditions. The reactants are mixed in precise stoichiometric ratios, and the reaction mixture is continuously stirred to ensure uniformity. The product is then purified through filtration and crystallization processes to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Dierbium trimagnesium dodecanitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The nitrate ions in the compound can be substituted with other anions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like sodium chloride or potassium bromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield erbium oxide and magnesium oxide, while reduction may produce erbium metal and magnesium metal.
Scientific Research Applications
Dierbium trimagnesium dodecanitrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other erbium and magnesium compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of dierbium trimagnesium dodecanitrate involves its interaction with molecular targets and pathways in biological systems. The erbium ions in the compound can interact with cellular components, leading to various biochemical effects. The magnesium ions play a role in stabilizing the compound and enhancing its solubility. The nitrate ions contribute to the overall reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- Dierbium trimagnesium dodecachloride
- Dierbium trimagnesium dodecabromide
- Dierbium trimagnesium dodecaacetate
Uniqueness
Dierbium trimagnesium dodecanitrate is unique due to its specific combination of erbium, magnesium, and nitrate ions. This combination imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of nitrate ions makes it particularly suitable for applications requiring high reactivity and solubility.
Properties
CAS No. |
93918-73-1 |
|---|---|
Molecular Formula |
Er2Mg3N12O36 |
Molecular Weight |
1151.50 g/mol |
IUPAC Name |
trimagnesium;erbium(3+);dodecanitrate |
InChI |
InChI=1S/2Er.3Mg.12NO3/c;;;;;12*2-1(3)4/q2*+3;3*+2;12*-1 |
InChI Key |
DNGVCKNQCBZEET-UHFFFAOYSA-N |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2].[Er+3].[Er+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


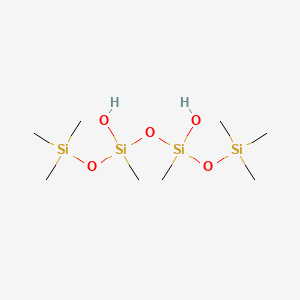
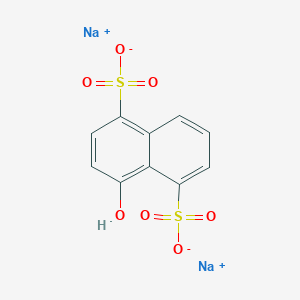
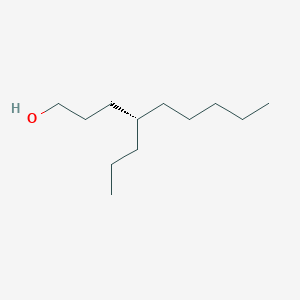
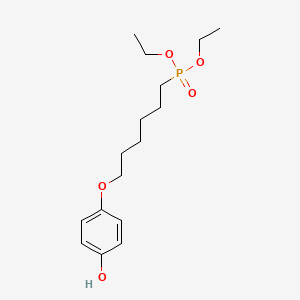
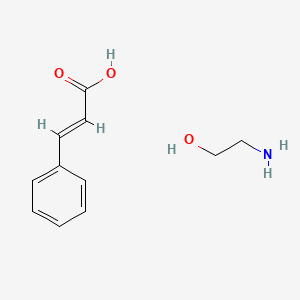

![2-Methoxy-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B12669556.png)
